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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717 Get Quote

Authored for researchers, scientists, and professionals in drug development, this guide

provides an in-depth look at the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data of 1-iodooctane. This document presents a comprehensive analysis of its

structural features through the interpretation of its spectral data, supported by detailed

experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-iodooctane, both proton (¹H) and carbon-13

(¹³C) NMR spectra offer unique insights into its alkyl chain and the influence of the terminal

iodine atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-iodooctane is characterized by distinct signals corresponding to

the different proton environments along the C8 alkyl chain. The electron-withdrawing effect of

the iodine atom causes a downfield shift for the protons on the carbon atom to which it is

attached (C1).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

CH₃ (C8) ~0.89 Triplet (t) ~6.8

(CH₂)₅ (C3-C7) ~1.27 Multiplet (m) -

CH₂ (C2) ~1.83 Quintet (p) ~7.2

CH₂I (C1) ~3.19 Triplet (t) ~7.3

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of 1-iodooctane. The

carbon atom bonded to the iodine (C1) is significantly shifted downfield compared to the other

carbons in the alkyl chain.

Carbon Assignment Chemical Shift (δ, ppm)

C1 (CH₂I) ~7.3

C2 ~34.1

C3 ~31.0

C4 ~28.8

C5 ~30.8

C6 ~22.6

C7 ~31.8

C8 (CH₃) ~14.1

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1-iodooctane is dominated by

absorptions corresponding to the C-H and C-I bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2955 - 2854 C-H stretch (alkane) Strong

1465 C-H bend (methylene) Medium

1378 C-H bend (methyl) Medium

~500-600 C-I stretch Medium-Weak

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data

for 1-iodooctane.

NMR Spectroscopy Protocol
1. Sample Preparation:

A sample of 1-iodooctane (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent, most commonly chloroform-d (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

The NMR tube is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (typically

8-16) to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required

due to the lower natural abundance of the ¹³C isotope.
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3. Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the

frequency-domain spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts are calibrated relative to the TMS signal.

Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
1. Instrument Setup:

The ATR accessory is installed in the FTIR spectrometer.

A background spectrum of the clean, empty ATR crystal is recorded.

2. Sample Application:

A small drop of neat 1-iodooctane is placed directly onto the surface of the ATR crystal (e.g.,

diamond or zinc selenide).

3. Data Acquisition:

The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve

the signal-to-noise ratio.

The spectral data is typically collected in the range of 4000-400 cm⁻¹.

4. Data Processing:

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow from the chemical structure of 1-
iodooctane to the acquisition and interpretation of its spectroscopic data.

Spectroscopic Analysis Workflow for 1-Iodooctane
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127717#spectroscopic-data-for-1-iodooctane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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